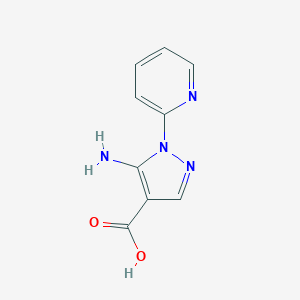

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

説明

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its versatile reactivity and potential biological activities. The presence of both amino and carboxylic acid functional groups makes it a valuable building block for the synthesis of various bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-aminopyridine with appropriate pyrazole derivatives. One common method involves the cyclocondensation of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This reaction proceeds via C–C bond cleavage and subsequent cyclization to form the desired pyrazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as developing continuous flow processes to enhance efficiency and reduce costs.

化学反応の分析

Types of Reactions: 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, research published in Journal of Medicinal Chemistry demonstrated that certain analogs effectively inhibited cancer cell proliferation by targeting specific kinases involved in tumor growth .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

Agrochemical Applications

Herbicides and Pesticides : The structure of this compound lends itself to modifications that enhance herbicidal activity. Research indicates that derivatives can effectively inhibit weed growth while being less toxic to crops. A case study showed that a modified version of this compound significantly outperformed traditional herbicides in field trials .

Material Science

Polymer Chemistry : This compound has been explored as a building block for novel polymers. Its ability to form hydrogen bonds can be utilized in creating materials with enhanced mechanical properties and thermal stability. A recent publication detailed the synthesis of a polymer incorporating this compound, which exhibited superior performance in high-temperature applications .

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is largely dependent on its derivatives and their specific applications. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling and regulation . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the derivatives.

類似化合物との比較

- 5-Amino-1H-pyrazole-4-carboxylic acid

- 2-Amino-1H-pyrazole-4-carboxylic acid

- 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the position of the pyridine ring, which can influence its reactivity and biological activity. The presence of the pyridin-2-yl group can enhance its ability to interact with biological targets and improve its solubility in various solvents .

生物活性

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 126583-37-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₂, with a molecular weight of approximately 204.19 g/mol. The compound features a pyrazole ring substituted with an amino group and a pyridine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| CAS Number | 126583-37-7 |

| Boiling Point | Not available |

| Solubility | High |

Synthesis

The synthesis of this compound has been reported in various studies, often employing methods that involve the reaction of pyridine derivatives with pyrazole intermediates. These synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds based on the pyrazole scaffold have shown promising results against various cancer cell lines:

- In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of lung cancer (NCI-H520), gastric cancer (SNU-16), and colorectal cancer cells with IC₅₀ values ranging from 19 nM to 73 nM .

The mechanism of action is thought to involve inhibition of fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in cancers. A representative derivative exhibited nanomolar activity against multiple FGFRs, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. The compound has shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For example, certain derivatives have demonstrated IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several key studies illustrate the biological activity of this compound:

- Study on FGFR Inhibition : A series of derivatives were designed and synthesized as pan-FGFR inhibitors. One compound demonstrated significant inhibition against FGFR mutants, suggesting its utility in overcoming drug resistance in cancer therapies .

- Antiproliferative Activity : Research indicated that modifications at specific positions on the pyrazole ring could enhance antiproliferative activity against various cancer cell lines while maintaining selectivity over normal cells .

- Anti-inflammatory Effects : Compounds derived from this scaffold were tested for their ability to reduce inflammation in animal models, showing promising results that warrant further investigation .

特性

IUPAC Name |

5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCDXFKLFQIDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620113 | |

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126583-37-7 | |

| Record name | 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。